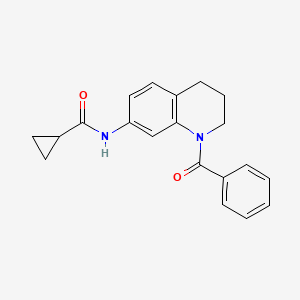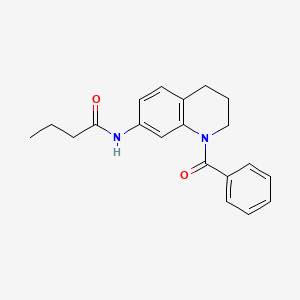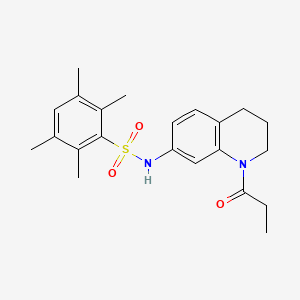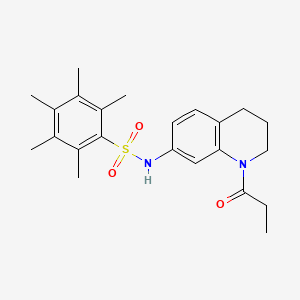
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide” is a complex organic compound. It contains a tetrahydroquinoline group, which is a derivative of quinoline where at least one double bond in the quinoline moiety is reduced by adding two hydrogen atoms . It also contains a benzoyl group and a cyclopropanecarboxamide group.
科学的研究の応用
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide has been studied for its potential applications in scientific research. In particular, this compound has been studied for its potential as a drug development tool. This compound has been found to have potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been studied for its potential as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. In addition, this compound has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease.
作用機序
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide has been found to have a variety of mechanisms of action. This compound has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. In addition, this compound has been found to interact with a variety of other enzymes and proteins, including G-protein coupled receptors, phospholipase A2, and caspase-3.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In particular, this compound has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. In addition, this compound has been found to interact with a variety of other enzymes and proteins, including G-protein coupled receptors, phospholipase A2, and caspase-3. These interactions have been found to have a variety of effects, including the modulation of cell signaling pathways, the inhibition of cell proliferation, and the induction of apoptosis.
実験室実験の利点と制限
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide has several advantages and limitations for laboratory experiments. One advantage of this compound is that it is relatively easy to synthesize, which makes it ideal for use in laboratory experiments. In addition, this compound is a relatively stable compound, which makes it suitable for use in a variety of experiments. However, this compound is also a relatively expensive compound, which can be a limitation for some experiments. In addition, this compound is a relatively toxic compound, which can be a limitation for some experiments.
将来の方向性
There are a variety of potential future directions for research into N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide. One potential direction is the development of new synthetic methods for the synthesis of this compound. In addition, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic agents for the treatment of various diseases. Additionally, further research into the mechanism of action of this compound could lead to the development of new drugs for the treatment of various diseases. Finally, further research into the advantages and limitations of this compound for laboratory experiments could lead to the development of new laboratory protocols for the use of this compound.
合成法
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide has been synthesized through a variety of methods, including the use of a Grignard reaction. A Grignard reaction is a chemical reaction that involves the use of a Grignard reagent, which is an organomagnesium compound, to form an organic product. In the synthesis of this compound, a Grignard reagent is reacted with a cyclopropanecarboxylic acid to form the desired this compound product. Other methods that have been used to synthesize this compound include the use of an oxidative cyclization reaction, an electrochemical oxidation reaction, and a copper-catalyzed reaction.
特性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19(15-8-9-15)21-17-11-10-14-7-4-12-22(18(14)13-17)20(24)16-5-2-1-3-6-16/h1-3,5-6,10-11,13,15H,4,7-9,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZMIHQVGDUUOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3CC3)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6549030.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide](/img/structure/B6549033.png)
![4-ethyl-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6549038.png)
![2,5-difluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6549039.png)
![4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzene-1-sulfonamide](/img/structure/B6549049.png)
![1-(2-fluorophenyl)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide](/img/structure/B6549057.png)
![4-tert-butyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6549064.png)
![2,3,4,5,6-pentamethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6549073.png)
![2,3,5,6-tetramethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6549076.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B6549085.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6549093.png)



